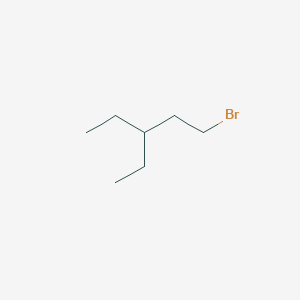
Benzaldehyde, 4-isothiocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 4-isothiocyanato- is a derivative of Benzaldehyde . Benzaldehyde is an organic compound consisting of a benzene ring with a formyl substituent. It is among the simplest aromatic aldehydes and one of the most industrially useful . It is a colorless liquid with a characteristic almond-like odor, and is commonly used in cherry-flavored sodas .
Synthesis Analysis
A series of novel benzaldehyde derivatives containing 1,3,4-thiadiazole were prepared in high yield from 4-fluorobenzaldehyde and 2-amino-5-substituted-1,3,4-thiadiazole . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .Molecular Structure Analysis
The synthesized ligand and complex were characterized by physicochemical and spectroscopic techniques . The geometry around the central metal atom in MoO2L·DMF was distorted octahedral as revealed by the data collected from diffraction studies .Chemical Reactions Analysis
The composition of benzaldehyde within the Pd/Al2O3 catalyst during reaction in different solvents was obtained using the calibration plots . A discrepancy between theoretical and experimental values of the rotational barrier in benzaldehyde has been observed .Physical And Chemical Properties Analysis
Benzaldehyde is a colorless or slightly yellow liquid with a characteristic odor of bitter almonds . It has a chemical formula of C7H6O, a molecular weight of 106.12 g/mol, and a density of 1.045 g/cm3 at 25°C . The melting point of this compound is -26 °C, its boiling point is 178-179°C, and the ignition temperature is 190°C .Wirkmechanismus
Benzaldehyde is absorbed well via the gastrointestinal tract, skin, and lungs . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .
Safety and Hazards
Zukünftige Richtungen
Isothiocyanates (ITCs) are biologically active molecules found in several natural products and pharmaceutical ingredients . Due to their high and versatile reactivity, they are widely used as intermediates in organic synthesis . Recent advances in the synthesis of isothiocyanates using elemental sulfur highlight the potential for future research directions .
Eigenschaften
| 16534-85-3 | |
Molekularformel |
C8H5NOS |
Molekulargewicht |
163.2 g/mol |
IUPAC-Name |
4-isothiocyanatobenzaldehyde |
InChI |
InChI=1S/C8H5NOS/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H |
InChI-Schlüssel |
SKHHEIODGHNYBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C=O)N=C=S |
Kanonische SMILES |
C1=CC(=CC=C1C=O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Furan-2-yl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-ylamine](/img/structure/B3187643.png)



![7-chloro-2-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B3187666.png)






![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)
![[(1r,4r)-4-[(Dimethylamino)methyl]cyclohexyl]methanamine](/img/structure/B3187723.png)
